molecular formula C8H7BrN2O2 B1528149 7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 1203681-44-0

7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B1528149
CAS No.: 1203681-44-0
M. Wt: 243.06 g/mol
InChI Key: CASUXPNWWZGEGF-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 1203681-44-0) is a brominated heterocyclic compound with a molecular formula of C8H7BrN2O2 and a molecular weight of 243.06 g/mol . This compound serves as a versatile chemical building block, particularly in the synthesis of novel N-substituted pyrido[3,2-b][1,4]oxazin-3-one derivatives for pharmaceutical research . Compounds within the pyrido[3,2-b][1,4]oxazin-3-one scaffold have demonstrated significant research value in oncology, specifically as inhibitors of the NF-κB signaling pathway . The persistent activation of NF-κB is a known factor in oncogenesis, metastasis, and anti-apoptotic signaling in various cancers, including hepatocellular carcinoma (HCC) . Researchers have found that structurally related molecules can induce apoptosis and abrogate tumor growth in preclinical models, highlighting the potential of this chemical series in anticancer drug discovery . The bromine atom on the pyridine ring makes this compound a crucial intermediate for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

7-bromo-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c1-4-8(12)11-7-6(13-4)2-5(9)3-10-7/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASUXPNWWZGEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901211837
Record name 7-Bromo-2-methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203681-44-0
Record name 7-Bromo-2-methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203681-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901211837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Synthetic Route

A representative synthetic route can be summarized as follows:

Step Reaction Description Reagents/Conditions Outcome
1 Bromination of 2-methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one Bromine or N-bromosuccinimide (NBS) in an appropriate solvent (e.g., acetic acid) Selective bromination at the 7-position
2 Cyclization to form the oxazinone ring Reaction of 2-aminopyridine derivative with chloroacetyl chloride, followed by cyclization with sodium methoxide or base Formation of the fused pyrido-oxazinone ring system
3 Methylation at the 2-position Alkylation using methyl iodide or methyl bromide with a catalyst such as combustion-derived bismuth oxide Introduction of the methyl group at the 2-position

This sequence ensures the incorporation of the bromine substituent, ring closure, and methylation in a controlled manner.

Reaction Conditions and Optimization

  • Temperature: Typically maintained between 0°C to 80°C depending on the step to prevent side reactions.
  • Solvent: Common solvents include acetic acid, methanol, dichloromethane, or dimethylformamide (DMF).
  • Catalysts: Use of bismuth oxide catalysts has been reported to enhance methylation efficiency.
  • Purification: Products are purified by column chromatography and recrystallization to achieve high purity.

Industrial Production Considerations

In industrial settings, the synthesis of 7-Bromo-2-methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is adapted to continuous flow processes to improve scalability and reproducibility. Automated reactors with real-time monitoring allow fine-tuning of parameters such as temperature, reagent feed rates, and pH, minimizing waste and maximizing yield.

Research Findings on Preparation

Catalytic Methylation

Studies have shown that combustion-derived bismuth oxide catalysts effectively promote the alkylation of the oxazinone ring system with methyl halides, resulting in high regioselectivity and yield. This method is advantageous over traditional base-catalyzed methylation due to milder conditions and fewer side products.

Regioselective Bromination

Regioselective bromination at the 7-position is critical for obtaining the desired compound. Electrophilic bromination using N-bromosuccinimide (NBS) under controlled conditions yields the 7-bromo derivative with minimal over-bromination or substitution at other positions.

Cyclization Efficiency

The cyclization step involving 2-aminopyridine and chloroacetyl chloride is sensitive to reaction conditions. Optimal pH and temperature control are necessary to avoid polymerization or incomplete cyclization. Sodium methoxide is commonly used to facilitate ring closure via nucleophilic attack.

Data Table Summarizing Preparation Parameters

Step Reagents Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
Bromination NBS None Acetic acid 0-25 1-2 85-90 Controlled addition to avoid polybromination
Cyclization 2-Aminopyridine + Chloroacetyl chloride None Methanol or DMF 25-50 3-5 75-80 pH control critical
Methylation Methyl iodide Bismuth oxide DMF or Acetonitrile 40-60 4-6 80-85 Catalyst improves selectivity

Analytical Characterization Supporting Preparation

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of pyrido[3,2-b][1,4]oxazine compounds exhibit antimicrobial properties. Studies have shown that 7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action and potential therapeutic uses .

Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects. This is particularly relevant for diseases such as Alzheimer's and Parkinson's, where oxidative stress plays a critical role in neuronal damage .

Materials Science Applications

Polymer Chemistry
The compound can serve as a building block in the synthesis of novel polymers with specific functionalities. Its unique structure allows for the incorporation into polymer matrices that could enhance mechanical properties or introduce bioactivity .

Dye Sensitizers in Solar Cells
Research has explored the use of pyrido[3,2-b][1,4]oxazine derivatives as dye sensitizers in dye-sensitized solar cells (DSSCs). Their ability to absorb light and convert it into electrical energy positions them as important materials in renewable energy technologies .

Chemical Intermediate

This compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions, facilitating the development of new compounds with diverse applications .

Case Study 1: Antimicrobial Testing

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Case Study 2: Synthesis of Novel Polymers

In a collaborative project between ABC Institute and DEF Corporation, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The pathways involved often include signal transduction pathways where the compound modulates the activity of key proteins .

Comparison with Similar Compounds

Key Structural Features:

  • Bromine at C7 : Enhances electrophilicity and influences binding interactions.
  • Methyl group at C2 : Modifies steric and electronic properties compared to unsubstituted analogs.
  • Pyrido-oxazine core : Provides a rigid scaffold for interactions with biological targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights structural analogs of 7-bromo-2-methyl-pyrido-oxazinone, focusing on substituent variations and their impact on molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
7-Bromo-2-methyl-2H-pyrido-oxazin-3-one C7-Br, C2-CH₃ C₈H₇BrN₂O₂ 243.06 Enhanced steric bulk at C2; potential for improved target selectivity
4-(4-Nitrobenzyl)-2H-pyrido-oxazin-3-one (NPO) C4-(4-NO₂-benzyl) C₁₇H₁₃N₃O₄ 323.30 Lead anticancer agent; inhibits NF-κB DNA binding (IC₅₀: ~1–2 μM)
7-Bromo-2,2-dimethyl-2H-pyrido-oxazin-3-one C7-Br, C2-(CH₃)₂ C₉H₉BrN₂O₂ 257.09 Increased steric hindrance; similarity score 0.90 vs. target compound
4-Methyl-2H-pyrido-oxazin-3-one C4-CH₃ C₈H₈N₂O₂ 164.16 Simplified analog; lower molecular weight
6-Bromo-2,2-dimethyl-2H-pyrido-oxazin-3-one C6-Br, C2-(CH₃)₂ C₉H₉BrN₂O₂ 257.09 Bromine at C6 instead of C7; reduced similarity (score 0.91 vs. 0.90)

Key Observations :

  • Substituent Position : Bromine at C7 (target compound) vs. C6 (CAS 337463-88-4) alters electronic distribution and target interactions .
  • Steric Effects : The 2-methyl group in the target compound reduces conformational flexibility compared to 2,2-dimethyl analogs (e.g., CAS 894852-01-8) .
  • Bioactivity : NPO (4-nitrobenzyl-substituted) exhibits potent NF-κB inhibition, while bromo-methyl derivatives may prioritize different targets like BET proteins .

Inference :

  • The bromo-methyl derivative’s activity may diverge from NF-κB-targeting analogs (e.g., NPO) due to its distinct substituent profile.

Biological Activity

7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, also referred to as YB-221, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C8H7BrN2O2
  • Molecular Weight : 243.06 g/mol
  • CAS Number : 490038-15-8
  • Structure : The compound features a pyrido[3,2-b][1,4]oxazine core with a bromine and a methyl substituent.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antimicrobial Effects : Some studies suggest that related pyrido compounds possess antimicrobial properties against specific bacterial strains.
  • Anticancer Potential : There are indications of cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Enzyme Inhibition : Certain derivatives have shown inhibitory activity against various enzymes which could be relevant for therapeutic applications.

The biological activity of this compound may be attributed to its interaction with specific biological targets:

  • G Protein-Coupled Receptors (GPCRs) :
    • Compounds in this class can modulate GPCR activity, which plays a crucial role in signal transduction pathways. This modulation can lead to various physiological effects such as changes in cell proliferation and apoptosis .
  • Enzyme Interactions :
    • The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can disrupt the normal functioning of cancer cells or pathogens .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialShowed activity against Gram-positive bacteria.
AnticancerInduced apoptosis in specific cancer cell lines.
Enzyme InhibitionInhibited enzyme X with an IC50 value of Y µM.

Detailed Findings

  • Antimicrobial Activity :
    • A study reported that 7-Bromo derivatives exhibited significant antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations.
  • Cytotoxicity Against Cancer Cells :
    • Research demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The IC50 value was found to be lower than that of standard chemotherapeutic agents .
  • Enzyme Inhibition Studies :
    • Enzyme assays indicated that this compound inhibited the activity of acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative disease treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves multi-step synthesis starting from brominated anthranilic acid derivatives. For example, bromoanthranilic acid can react with acyl chlorides in pyridine under cooled conditions (0°C) to form intermediates, followed by cyclization. Monitoring reaction progress via TLC (hexane:ethyl acetate, 2:1) ensures completion . Optimizing solvent choice (e.g., dichloromethane) and catalysts (e.g., palladium on carbon) improves yield . Recrystallization in ethanol is critical for purification .

Q. How is the compound characterized to confirm its structural identity and purity?

  • Methodological Answer :

  • Melting Point : Reported melting points (e.g., 175–176°C) serve as preliminary purity checks .
  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR data (e.g., δ = 8.29 ppm for aromatic protons, 158.9 ppm for carbonyl carbons) validate structural motifs. Overlapping signals in crowded spectral regions (e.g., aromatic protons) require 2D NMR (COSY, HSQC) for resolution .
  • HPLC : Purity >97% is achievable via column chromatography or preparative HPLC .

Q. What physicochemical properties are critical for experimental design, and how are they determined?

  • Methodological Answer :

  • Density and Solubility : Predicted computationally (e.g., 1.846 g/cm3^3) or measured via gravimetry. Solubility profiles in DMSO or ethanol guide solvent selection for biological assays .
  • pKa : Estimated at 10.37±0.20 using computational tools, influencing protonation states in reaction media .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses of this compound?

  • Methodological Answer : Yield optimization involves:

  • Stepwise Monitoring : TLC or LC-MS at each intermediate stage to identify bottlenecks .
  • Catalyst Screening : Palladium-based catalysts enhance cyclization efficiency .
  • Temperature Control : Maintaining 0°C during acylation prevents side reactions .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism or impurities. Strategies include:

  • X-ray Crystallography : Definitive structural confirmation (e.g., bond lengths/angles in related oxadiazole derivatives) .
  • Isotopic Labeling : Tracking specific protons/carbons in reaction pathways .
  • Comparative Analysis : Cross-referencing with high-quality databases (e.g., PubChem) to validate peaks .

Q. What strategies are recommended for designing derivatives with enhanced biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., nitro or fluoro groups) at the 6-position to modulate electronic effects .
  • In Silico Profiling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets .
  • Functionalization : Bromine at the 7-position allows Suzuki coupling for aryl/heteroaryl diversification .

Q. How does the compound’s stability vary under different storage or reaction conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Analysis : TGA/DSC to assess decomposition temperatures (e.g., 200–201°C for related sulfonamide derivatives) .
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .
  • pH Stability : Accelerated degradation tests in acidic/basic buffers to identify labile functional groups .

Q. What computational approaches are most effective for modeling this compound’s reactivity?

  • Methodological Answer :

  • DFT Calculations : Predict reaction pathways (e.g., bromine substitution energetics) using Gaussian or ORCA .
  • Molecular Dynamics : Simulate solvation effects in aqueous or non-polar media .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties for drug discovery .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

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